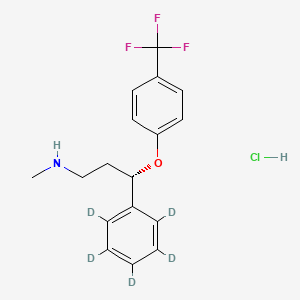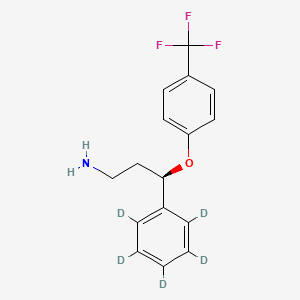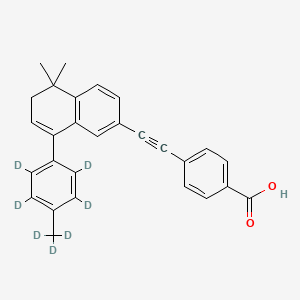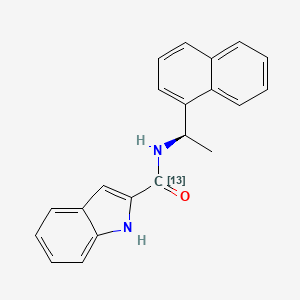
N-Trityl-deshydroxymethyl Losartan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-deshydroxymethyl Losartan is an intermediate used in the preparation of Losartan impurities . It is used to prepare Losartan impurities . The molecular weight of this compound is 635.2 and its molecular formula is C40H35ClN6 .
Synthesis Analysis
The synthesis of Losartan, which this compound is an intermediate of, involves key steps in the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%. OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Losartan, for which this compound is an intermediate, include the synthesis of BCFI from valeronitrile and acetyl chloride, and the synthesis of OTBN by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Mécanisme D'action
While the specific mechanism of action for N-Trityl-deshydroxymethyl Losartan is not available, Losartan, the drug for which it is an intermediate, works by reversibly and competitively preventing angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Trityl-deshydroxymethyl Losartan involves the protection of the carboxylic acid group of Losartan followed by the deprotection of the hydroxymethyl group and subsequent tritylation. The final product is obtained by the removal of the trityl group.", "Starting Materials": [ "Losartan", "Trityl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the carboxylic acid group of Losartan with trityl chloride in the presence of sodium hydride and dimethylformamide", "Deprotection of the hydroxymethyl group with hydrochloric acid in methanol", "Tritylation of the resulting hydroxyl group with trityl chloride and sodium hydroxide", "Removal of the trityl group with hydrochloric acid in methanol" ] } | |
Numéro CAS |
1797133-13-1 |
Formule moléculaire |
C40H35ClN6 |
Poids moléculaire |
635.212 |
Nom IUPAC |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
Clé InChI |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Synonymes |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















